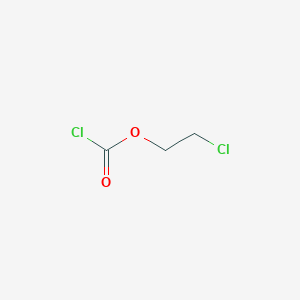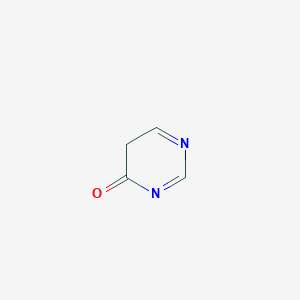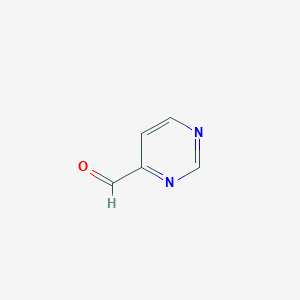![molecular formula C7H8N4 B152883 Pyrazolo[1,5-A]pyridine-2,3-diamine CAS No. 136873-28-4](/img/structure/B152883.png)
Pyrazolo[1,5-A]pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-A]pyridine-2,3-diamine (PPDA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. PPDA is a derivative of pyrazolopyridine and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Pyrazolo[1,5-A]pyridine-2,3-diamine involves its ability to inhibit the activity of kinases, including CDK2. Pyrazolo[1,5-A]pyridine-2,3-diamine binds to the ATP-binding site of CDK2, which prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine also inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by blocking the activation of nuclear factor-κB (NF-κB).
Effets Biochimiques Et Physiologiques
Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the growth of cancer cells and induces apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been shown to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In vivo studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine has anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of kinases and pro-inflammatory cytokines. However, Pyrazolo[1,5-A]pyridine-2,3-diamine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of Pyrazolo[1,5-A]pyridine-2,3-diamine. One direction is to further investigate its potential as a kinase inhibitor and anti-cancer agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are also needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Conclusion
In conclusion, Pyrazolo[1,5-A]pyridine-2,3-diamine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. Pyrazolo[1,5-A]pyridine-2,3-diamine can be synthesized using different methods and has been extensively studied for its potential as a kinase inhibitor, anti-cancer agent, and anti-inflammatory agent. Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the activity of kinases and pro-inflammatory cytokines, leading to cell cycle arrest, apoptosis, and anti-inflammatory effects. Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, but also has limitations, including its potential toxicity. Further studies are needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
Pyrazolo[1,5-A]pyridine-2,3-diamine has been extensively studied for its diverse applications in various fields. In medicinal chemistry, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as a kinase inhibitor. Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
136873-28-4 |
|---|---|
Nom du produit |
Pyrazolo[1,5-A]pyridine-2,3-diamine |
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]pyridine-2,3-diamine |
InChI |
InChI=1S/C7H8N4/c8-6-5-3-1-2-4-11(5)10-7(6)9/h1-4H,8H2,(H2,9,10) |
Clé InChI |
URWYROQERZYTEE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=NN2C=C1)N)N |
SMILES canonique |
C1=CC2=C(C(=NN2C=C1)N)N |
Synonymes |
Pyrazolo[1,5-a]pyridine-2,3-diamine (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

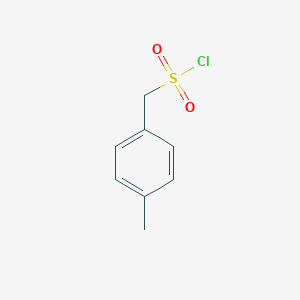
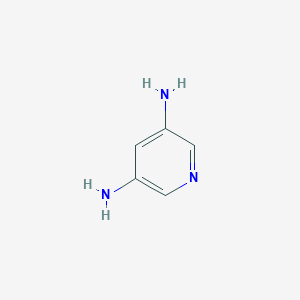
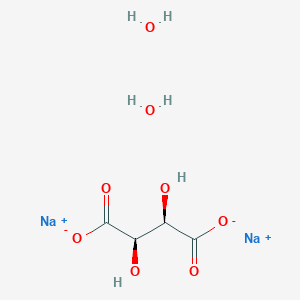
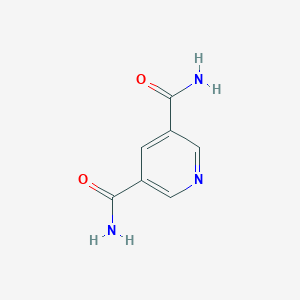
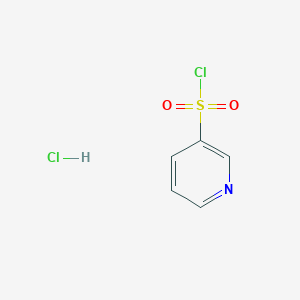
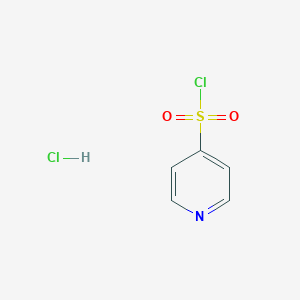
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
